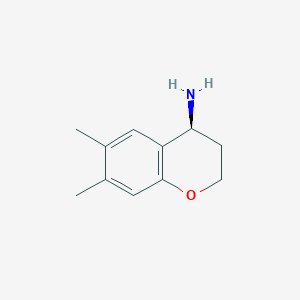

(S)-6,7-Dimethylchroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(4S)-6,7-dimethyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6,10H,3-4,12H2,1-2H3/t10-/m0/s1 |

InChI Key |

HQBGQZIBZYVANH-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1C)OCC[C@@H]2N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCCC2N |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of S 6,7 Dimethylchroman 4 Amine

Strategies for Asymmetric Induction in Chroman-4-amine (B2768764) Formation

The formation of the chiral center at the C4 position of the chroman ring with a specific stereochemistry is the key challenge in the synthesis of (S)-6,7-Dimethylchroman-4-amine. Several strategies have been developed to induce asymmetry in this process, primarily falling into three categories: chiral auxiliary-mediated approaches, asymmetric catalysis, and chemoenzymatic methods.

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com In the context of chroman-4-amine synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of the molecule to control the approach of a reagent to the prochiral center.

One common approach involves the use of pseudoephedrine as a chiral auxiliary. harvard.edu This method allows for diastereoselective alkylation reactions, providing access to enantiomerically enriched compounds. harvard.edu The auxiliary guides the formation of the new stereocenter, and its subsequent removal yields the desired chiral amine. While effective, this method requires additional steps for the attachment and removal of the auxiliary. harvard.edunih.gov The diastereomeric ratio of the products in these reactions is often high, ranging from 98:2 to over 99:1. nih.gov

| Auxiliary | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| Pseudoephenamine | α,α-disubstituted amides | 9.9:1 to >19:1 | nih.gov |

| Pseudoephedrine | Alkylated amides | 98:2 to >99:1 | nih.gov |

Asymmetric Catalysis in Chroman-4-amine Synthesis

Asymmetric catalysis has emerged as a powerful and atom-economical approach for the synthesis of chiral molecules. nih.govmdpi.com This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral chroman-4-amines.

Organocatalysis, the use of small organic molecules as catalysts, offers advantages such as low toxicity and operational simplicity. greyhoundchrom.com Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly effective in asymmetric synthesis.

Thiourea-Tertiary Amine Catalysis: Chiral thiourea (B124793) derivatives, often combined with a tertiary amine, have proven to be effective catalysts for a variety of asymmetric transformations. researchgate.netlibretexts.orgchemrxiv.org The thiourea moiety activates the electrophile through hydrogen bonding, while the tertiary amine activates the nucleophile. libretexts.org This dual activation mode enables highly stereoselective reactions. For instance, quinine-derived squaramide organocatalysts have been used in the asymmetric synthesis of chiral chromans, achieving high enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). nih.gov

Dihydrocupreine Alkaloid Catalysis: Cinchona alkaloids, such as dihydrocupreine, and their derivatives are widely used as organocatalysts. rsc.org These molecules can act as Brønsted bases or be modified to create bifunctional catalysts. In the context of chroman synthesis, these alkaloids can catalyze cascade reactions to produce polysubstituted chromans with excellent stereocontrol. nih.gov

| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Quinine-derived squaramide | Oxa-Michael-nitro-Michael domino reaction | up to 99% | up to >20:1 | nih.gov |

| Thiourea L10 | Domino thia-Michael–Michael reaction | high | - | libretexts.org |

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering high efficiency and selectivity. nih.gov

Cu(I)-Catalyzed Mannich Reactions: The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds. organic-chemistry.orgyoutube.comyoutube.comyoutube.com The development of asymmetric variants, often catalyzed by transition metals, has expanded its utility for preparing chiral amines. organic-chemistry.org Copper(I) complexes with chiral ligands can catalyze the asymmetric Mannich reaction of enol ethers with imines to produce chiral β-amino ketones, which can be further transformed into chroman-4-amines.

Asymmetric Hydrogenation of Imines: The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for the synthesis of chiral amines. nih.govacs.orgresearchgate.net This method offers excellent atom economy and is considered a sustainable and "green" strategy. nih.govacs.org Various transition metals, including rhodium, iridium, and palladium, have been used in combination with chiral phosphine (B1218219) ligands to achieve high enantioselectivities. nih.govacs.orgresearchgate.netresearchgate.net For example, Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines has been reported. researchgate.net While highly effective for many substrates, the asymmetric hydrogenation of exocyclic ketimines derived from 4-chromanone (B43037) has sometimes resulted in lower enantioselectivities due to conformational strain upon metal coordination. nih.gov However, the development of new ligands and catalytic systems continues to address these challenges. nih.gov

| Catalytic System | Substrate | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | up to 90% | acs.org |

| Pd/C4-TunePhos L5a | Exocyclic ketimines | 86–95% | nih.gov |

| Ir-(Cp*) complexes with diamine ligands | N-aryl imines | up to 98% | acs.org |

Chemoenzymatic Synthesis Methodologies for Chiral Chromans

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis. nih.govrsc.orgresearchgate.netnih.gov Enzymes, such as lipases and alcohol dehydrogenases, can be used to resolve racemic mixtures or to perform highly enantioselective transformations on key intermediates. nih.gov For instance, a lipase (B570770) could be used for the enantioselective hydrolysis of a racemic ester precursor to a chiral chroman derivative. This approach offers high enantiomeric purity under mild reaction conditions.

Diastereoselective Synthesis and Kinetic Resolution Techniques

Diastereoselective Synthesis: In cases where a substrate already contains a chiral center, new stereocenters can be introduced with high diastereoselectivity. researchgate.netrsc.orgbeilstein-journals.orgresearchgate.net This is often achieved by controlling the approach of a reagent to a prochiral face of the molecule, influenced by the existing stereocenter. For example, the synthesis of 2,3-disubstituted chroman-4-ones has been achieved with moderate to good diastereoselectivity through a tandem hydroacylation and intramolecular oxo-Michael addition. researchgate.net

Kinetic Resolution: Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.govethz.chchinesechemsoc.orgrsc.org In the context of chroman-4-amine synthesis, a racemic mixture of a precursor could be subjected to a reaction where one enantiomer reacts significantly faster than the other, leaving the unreacted enantiomer in high enantiomeric excess. For example, rhodium-catalyzed asymmetric hydroarylation has been used for the kinetic resolution of chromenes, achieving high selectivity factors. nih.gov

Derivatization for Diastereomeric Salt Formation and Crystallization-Induced Enantiomeric Enrichment

A well-established method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.orglibretexts.org This process involves the reaction of the racemic 6,7-dimethylchroman-4-amine (B15097666) with an enantiomerically pure acid. libretexts.org The resulting products are a pair of diastereomeric salts with different physical properties, such as solubility. libretexts.orgpbworks.com This difference allows for their separation by fractional crystallization. pbworks.com

The process typically involves the following steps:

Salt Formation: The racemic amine is treated with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent. libretexts.orgpbworks.com This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-amine-(R,R)-acid) and ((S)-amine-(R,R)-acid). libretexts.org

Crystallization: Due to differing solubilities, one diastereomeric salt will preferentially crystallize out of the solution under controlled conditions. pbworks.com For instance, the salt containing the desired (S)-amine may be less soluble in a particular solvent system and will precipitate.

Isolation and Liberation: The crystallized salt is separated by filtration. The enantiomerically enriched amine is then recovered by treating the salt with a base to neutralize the chiral acid. pbworks.com

A more advanced approach is Crystallization-Induced Asymmetric Transformation (CIAT) . This dynamic resolution process can theoretically convert a racemic mixture entirely into a single enantiomeric product. researchgate.netresearchgate.net For CIAT to be effective, the stereocenter of the amine must be labile, allowing for in-situ racemization of the unwanted enantiomer in the solution phase. ub.edu The desired enantiomer continuously crystallizes out as a diastereomeric salt, shifting the equilibrium towards its formation. researchgate.netresearchgate.net This method combines the resolution step with the racemization of the undesired enantiomer, potentially leading to yields exceeding the 50% theoretical maximum of classical resolution. rsc.org A related technique, light-driven dynamic resolution, utilizes photoredox catalysis to achieve racemization of amines, which then couples with in-situ diastereomeric crystallization to isolate the desired enantiomer. nih.gov

| Resolving Agent | Diastereomer 1 | Diastereomer 2 | Separation Method |

| (R,R)-Tartaric Acid | ((S)-6,7-Dimethylchroman-4-yl)ammonium (2R,3R)-2,3-dihydroxysuccinate | ((R)-6,7-Dimethylchroman-4-yl)ammonium (2R,3R)-2,3-dihydroxysuccinate | Fractional Crystallization |

| (S)-Mandelic Acid | ((S)-6,7-Dimethylchroman-4-yl)ammonium (S)-2-hydroxy-2-phenylacetate | ((R)-6,7-Dimethylchroman-4-yl)ammonium (S)-2-hydroxy-2-phenylacetate | Fractional Crystallization |

| (1R)-(-)-10-Camphorsulfonic Acid | ((S)-6,7-Dimethylchroman-4-yl)ammonium (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate | ((R)-6,7-Dimethylchroman-4-yl)ammonium (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate | Fractional Crystallization |

This table illustrates potential chiral resolving acids that could be used for the diastereomeric salt resolution of racemic 6,7-dimethylchroman-4-amine, based on common practices for resolving chiral amines.

Preparative Chromatographic Resolution of Enantiomers on Chiral Stationary Phases

Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the direct separation of enantiomers. This method avoids the need for derivatization and can provide high levels of enantiopurity. The separation is based on the differential transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

For the resolution of 6,7-dimethylchroman-4-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. The choice of the specific CSP and the mobile phase composition is critical for achieving optimal separation.

| Chiral Stationary Phase (CSP) | Mobile Phase System | Separation Principle |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane (B92381)/Isopropanol/Diethylamine (B46881) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol/Trifluoroacetic Acid | Differential inclusion into the chiral helical grooves of the polysaccharide derivative and specific polar interactions. |

| Protein-based CSPs (e.g., Cellobiohydrolase) | Aqueous Buffer/Organic Modifier | Enantioselective binding based on the complex 3D structure of the protein, involving hydrophobic and polar interactions. |

This table presents examples of chiral stationary phases and mobile phase systems commonly employed for the preparative chromatographic resolution of chiral amines.

The efficiency of preparative chromatography is dependent on factors such as the particle size of the stationary phase and the flow rate of the solvent. nih.gov While techniques like flash chromatography and medium pressure liquid chromatography (MPLC) can be used for initial purification, semi-preparative HPLC with smaller particle sizes (5-10 µm) is typically required for the final high-resolution separation of enantiomers. nih.gov

Multicomponent Reaction Approaches to the Chroman Core and Amine Functionality

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like chromans in a single step from three or more starting materials. southasiacommons.netnih.gov Several MCRs have been developed for the synthesis of 2-amino-4H-chromene derivatives, which are structurally related to the target compound. ajgreenchem.comkchem.org

A common MCR for chromene synthesis involves the one-pot condensation of a phenol (B47542), an aldehyde, and a malononitrile (B47326) derivative, often catalyzed by a base or an organocatalyst. ajgreenchem.comkchem.org To adapt this for 6,7-dimethylchroman-4-amine, a potential strategy would involve:

Starting Materials: 3,4-Dimethylphenol (B119073) (to form the 6,7-dimethyl substitution pattern), a suitable aldehyde, and a nitrogen-containing component.

Reaction: A domino reaction sequence, potentially a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization, would form the chroman ring and install the amine functionality.

Catalysis: The reaction can be catalyzed by various substances, including L-proline or tetragonal ZrO2 nanoparticles, to promote the formation of the chroman core. kchem.orgrsc.org

While many MCRs yield 2-amino-4H-chromenes, modifications to the reaction conditions or starting materials would be necessary to produce the desired 4-aminochroman structure. The development of enantioselective MCRs, using chiral catalysts, could potentially provide direct access to the (S)-enantiomer. researchgate.net

Control of Regioselectivity and Diastereoselectivity in Multi-Step Synthesis

In a multi-step synthesis, controlling regioselectivity and stereoselectivity is paramount. The synthesis of this compound typically begins with the construction of the corresponding ketone, 6,7-dimethylchroman-4-one.

Regioselectivity: The positions of the methyl groups on the aromatic ring are determined by the choice of the starting phenol. To obtain the 6,7-dimethyl pattern, the synthesis would start from 3,4-dimethylphenol. The cyclization step, often an intramolecular Friedel-Crafts reaction or a similar process, must then proceed to form the chroman ring. For instance, the reaction of 3,4-dimethylphenol with an appropriate three-carbon electrophile under acidic conditions would lead to the formation of the chroman-4-one with the desired regiochemistry.

Stereoselectivity: The key stereocenter is at the C4 position bearing the amine. This is typically introduced by the reduction of an oxime or by the reductive amination of the precursor ketone, 6,7-dimethylchroman-4-one. Achieving enantioselectivity in this step is crucial. This can be accomplished through asymmetric hydrogenation using a chiral catalyst, such as a Rhodium or Iridium complex with a chiral phosphine ligand. acs.orgresearchgate.net These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

A potential synthetic sequence is outlined below:

Phenol Acylation: Friedel-Crafts acylation of 3,4-dimethylphenol with a suitable three-carbon synthon.

Cyclization: Intramolecular cyclization to form 6,7-dimethylchroman-4-one.

Asymmetric Reduction: Asymmetric transfer hydrogenation or catalytic hydrogenation of the ketone to the corresponding chiral alcohol, (S)-6,7-dimethylchroman-4-ol.

Conversion to Amine: Conversion of the hydroxyl group to the amine with retention or inversion of stereochemistry, for example via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion to a leaving group and substitution with an azide, followed by reduction.

Alternatively, direct asymmetric reductive amination of 6,7-dimethylchroman-4-one can provide the chiral amine directly.

Post-Synthetic Enantiomeric Enrichment and Stereochemical Upgrading Strategies

Often, a synthesis may produce the desired enantiomer with good, but not perfect, enantiomeric excess (ee). In such cases, post-synthetic enrichment strategies are employed to upgrade the material to high enantiopurity.

Fractional Crystallization: As described in section 2.2.1, if the product is a solid, direct fractional crystallization of the enantiomeric mixture or, more commonly, its diastereomeric salts can be used to enrich the desired enantiomer. pbworks.com By carefully selecting the solvent and crystallization conditions, the less soluble diastereomeric salt containing the (S)-amine can be selectively precipitated from a solution containing a mixture of diastereomers.

Kinetic Resolution: This strategy involves reacting the enantiomerically enriched mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. ub.edu For example, an enzyme or a chiral acylating agent could selectively acylate the residual (R)-enantiomer at a faster rate, allowing the unreacted (S)-amine to be separated with a higher enantiomeric excess. The main drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org

Dynamic Kinetic Resolution (DKR): This more advanced strategy combines kinetic resolution with in-situ racemization of the faster-reacting enantiomer. ub.edu This allows for the theoretical conversion of the entire racemic or enantiomerically enriched mixture into a single, highly pure enantiomer of the product. ub.edu For instance, the amine could be subjected to enzymatic acylation under conditions that also promote the racemization of the amine's stereocenter.

These upgrading strategies are often crucial in pharmaceutical manufacturing to meet the stringent requirements for enantiomeric purity.

Chemical Transformations and Derivatization of S 6,7 Dimethylchroman 4 Amine

Reactions at the Primary Amine Moiety

The primary amine group in (S)-6,7-Dimethylchroman-4-amine is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, reductive amination, diazotization, and the formation of quaternary ammonium (B1175870) salts.

N-Alkylation and N-Acylation Reactions (e.g., Amide, Carbamate, Urea (B33335) Formation)

N-alkylation introduces alkyl groups to the nitrogen atom of an amine, a process that can significantly alter the compound's physical and biological properties. While direct alkylation of amines with alkyl halides can be challenging to control and may lead to overalkylation, various methods have been developed to achieve selective monoalkylation.

N-acylation of this compound can be achieved through reactions with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions to form stable amide linkages. Similarly, reaction with chloroformates or other carbamoylating agents can yield carbamates, while reaction with isocyanates or carbamoyl (B1232498) chlorides can produce urea derivatives. These reactions are fundamental in the synthesis of a wide range of biologically active molecules.

| Derivative Type | General Reactant | Resulting Functional Group |

| Amide | Acyl chloride, Anhydride (B1165640) | -NH-C(=O)R |

| Carbamate | Chloroformate | -NH-C(=O)OR |

| Urea | Isocyanate | -NH-C(=O)NHR |

Reductive Amination Pathways for Secondary and Tertiary Amines

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines from primary amines. This two-step process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced to the corresponding amine. orientjchem.org This method avoids the issue of overalkylation often encountered in direct alkylation with alkyl halides. orientjchem.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). orientjchem.org The choice of reducing agent can be critical for the chemoselectivity of the reaction, particularly when other reducible functional groups are present in the molecule.

Table of Reductive Amination Pathways

| Reactant | Intermediate | Product |

| Aldehyde (R'CHO) | Imine | Secondary Amine |

| Ketone (R'R''CO) | Imine | Secondary Amine |

By reacting this compound with an appropriate aldehyde or ketone followed by reduction, a wide variety of N-substituted derivatives can be synthesized. Sequential reductive aminations can also be employed to introduce two different alkyl groups, leading to the formation of tertiary amines.

Diazotization and Subsequent Transformations

The primary amine of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. While aliphatic diazonium salts are typically unstable, they can serve as versatile intermediates for a range of subsequent transformations. The diazonium group can be replaced by a variety of nucleophiles, including halides, hydroxyl, and cyano groups, providing a powerful tool for the introduction of diverse functionalities. However, these reactions with aliphatic amines are often less selective compared to their aromatic counterparts. nih.gov

Formation of Quaternary Ammonium Salts

The primary amine of this compound can be exhaustively alkylated to form a quaternary ammonium salt. This is typically achieved by reacting the amine with an excess of an alkylating agent, such as an alkyl halide. The resulting quaternary ammonium salt is a permanently charged species. These compounds have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.

Modifications of the Chroman Ring System

The aromatic benzene (B151609) ring of the chroman system in this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Electrophilic Aromatic Substitution on the Benzene Ring (e.g., Bromination)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of the 6,7-dimethylchroman moiety, the existing alkyl groups are ortho-, para-directing and activating. The ether oxygen of the chroman ring is also an activating ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the available positions on the benzene ring.

Bromination is a common example of electrophilic aromatic substitution. The reaction of this compound or its derivatives with a brominating agent, such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), or with N-bromosuccinimide (NBS), can introduce one or more bromine atoms onto the aromatic ring. The regioselectivity of the bromination will be influenced by the directing effects of the dimethyl and amino (or derivatized amino) groups, as well as the ether oxygen of the chroman ring. For instance, in related chromanone systems, bromination has been shown to be a viable method for introducing bromine atoms at specific positions on the aromatic ring.

Reactions Involving the Ether Linkage and Ring-Opening Pathways

The chroman ring system contains a stable cyclic ether. Cleavage of this ether linkage requires harsh reaction conditions, typically involving strong acids, and proceeds via nucleophilic substitution pathways. wikipedia.orglibretexts.org The specific mechanism, either SN1 or SN2, is dictated by the structure of the ether and the reaction conditions. chemistrysteps.comfiveable.me

In the case of this compound, treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can induce ring-opening. The reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group (an alcohol). chemistrysteps.com Following this activation step, the halide anion acts as a nucleophile, attacking one of the adjacent carbon atoms (C2 or the aromatic carbon C8a).

Given the structure, the reaction pathway would likely proceed as follows:

Protonation: The ether oxygen is protonated by the strong acid.

Nucleophilic Attack: The halide ion (Br⁻ or I⁻) attacks the C2 carbon, which is a secondary alkyl position. Attack at the aromatic C-O bond is highly disfavored. libretexts.org This step would proceed via an SN2 mechanism, leading to inversion of stereochemistry if a chiral center were present at C2. Since the chirality is at C4, this step does not directly affect the primary stereocenter.

Ring-Opening: The C2-O bond is cleaved, resulting in the formation of a phenol (B47542) derivative.

This transformation effectively converts the bicyclic chroman structure into a substituted 2-(3-halopropyl)phenol derivative. The stereochemical integrity at the C4 amine position is generally expected to be maintained under these conditions, provided the reaction temperature is controlled.

Oxidative and Reductive Transformations of the Saturated Heterocyclic Ring

The saturated dihydropyran ring of this compound can undergo both oxidative and reductive transformations, although these often require specific reagents and conditions.

Oxidative Transformations: Oxidation can target several positions on the molecule. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating, are known to oxidize alkyl side chains on an aromatic ring to carboxylic acids. libretexts.org Thus, the two methyl groups at the C6 and C7 positions could potentially be oxidized to a dicarboxylic acid derivative.

Dehydrogenation of the saturated heterocyclic ring can lead to the formation of the corresponding chromene or chromone (B188151). Catalytic dehydrogenation using catalysts like palladium on carbon (Pd/C) at high temperatures can introduce a double bond into the heterocyclic ring. Further oxidation could potentially convert the C4 position into a carbonyl group, yielding a chroman-4-one, although this would require the initial protection of the amine functionality. The direct dehydrogenation of secondary amines to imines is a known transformation, often catalyzed by transition metals. hawaii.edu

Reductive Transformations: The chroman ring is already in a reduced state and is generally resistant to further reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C at room temperature). However, under more forcing conditions, such as high-pressure hydrogenation or using specific catalysts, hydrogenolysis of the ether bond could occur, leading to ring-opening. This is analogous to the acidic cleavage but proceeds via a different mechanism. The reduction of chromones to chroman-4-ones or fully to chromans is a well-established method, but this is not directly applicable to the already saturated chroman ring. researchgate.net

Formation of Complex Molecular Architectures Utilizing this compound as a Chiral Building Block

Chiral amines are fundamental components in the synthesis of numerous pharmaceuticals and bioactive molecules. sigmaaldrich.com this compound, as a specific enantiomer, serves as a valuable chiral building block for introducing a defined stereocenter into larger, more complex molecular scaffolds. The primary amine at the C4 position is a versatile functional group that can readily participate in a variety of bond-forming reactions.

The utility of this compound as a building block stems from its ability to undergo reactions such as:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form chiral amides.

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary or tertiary amine.

Sulfonylation: Reaction with sulfonyl chlorides to produce stable sulfonamides.

These transformations allow for the incorporation of the rigid, chiral chroman framework into diverse molecular structures. The defined stereochemistry at C4 is crucial for controlling the three-dimensional architecture of the final molecule, which is often a key determinant of its biological activity. The chroman scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in many biologically active compounds.

Stereochemical Stability and Epimerization Studies Under Various Reaction Conditions

The stereochemical stability of this compound is a critical consideration for its use as a chiral building block. The chiral center in this molecule is the C4 carbon atom, which is an sp³-hybridized carbon bonded to four different groups. Unlike acyclic chiral amines where rapid pyramidal inversion can occur at the nitrogen atom, the chirality here is carbon-based and thus inherently more stable. libretexts.org

Epimerization, the conversion of the (S)-enantiomer to the (R)-enantiomer, would require the temporary cleavage of a bond at the C4 stereocenter. This process is not spontaneous and typically requires specific chemical conditions that allow for the formation of a planar, achiral intermediate. wikipedia.org

A plausible mechanism for epimerization at the C4 position involves the reversible formation of an imine (or enamine) intermediate. This could potentially occur under harsh basic or acidic conditions, particularly at elevated temperatures.

Oxidation to Imine: An oxidative process could convert the amine to an imine, with a C=N double bond involving the C4 carbon. This intermediate would be achiral with respect to C4.

Reduction to Racemate: Subsequent non-stereoselective reduction of the imine would yield a racemic mixture of the (R)- and (S)-amines.

Alternatively, treatment with a strong base could potentially deprotonate the C4 carbon, forming a carbanion. However, this proton is not acidic, and such a reaction is highly unlikely under normal conditions. Racemization of chiral amines with an α-hydrogen can be achieved with metal hydroxides in polar aprotic solvents, but this relies on the acidity of the proton adjacent to an activating group (like an aromatic ring), which is the case here. google.com

Under most standard synthetic conditions (e.g., acylation, mild alkylation, reductive amination), the stereocenter at C4 is considered configurationally stable. Epimerization is generally not observed unless the reaction conditions are specifically designed to promote racemization, for example, by using certain transition metal racemization catalysts or prolonged exposure to high temperatures and strong bases. acs.orgwhiterose.ac.uk

Advanced Spectroscopic and Chiroptical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Two-dimensional (2D) NMR experiments are fundamental in piecing together the complex carbon skeleton and proton assignments of (S)-6,7-Dimethylchroman-4-amine.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu It is instrumental in tracing out the proton-proton networks within the molecule, for instance, identifying the protons within the chroman ring system and their relationships.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached (¹JCH coupling). youtube.comsdsu.educolumbia.edu This is a highly sensitive technique that allows for the direct assignment of protonated carbons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is crucial for connecting molecular fragments that are not directly bonded, such as linking the aromatic protons to the quaternary carbons or connecting the methyl groups to their respective positions on the aromatic ring.

The following table outlines the key expected 2D NMR correlations for the structural elucidation of this compound.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H-4 | H-5, NH₂ | C-4 | C-2, C-5, C-4a, C-8a |

| H-5 | H-4 | C-5 | C-4, C-6, C-5a |

| H-8 | H-9 | C-8 | C-6, C-7, C-8a, C-9 |

| Aromatic H | Other Aromatic H | Respective Aromatic C | Adjacent and Quaternary Aromatic C |

| 6-CH₃ | C-6' | C-5, C-6, C-7 | |

| 7-CH₃ | C-7' | C-6, C-7, C-8 | |

| NH₂ | H-4 | C-4, C-3 |

Determining the stereochemistry at the C-4 position is critical.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. e-bookshelf.de For this compound, NOESY can be used to determine the relative configuration by observing correlations between the H-4 proton and other protons on the chroman ring.

Chiral Shift Reagents (CSRs): To confirm the absolute configuration and determine enantiomeric purity, chiral shift reagents, often lanthanide-based complexes, can be employed. libretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum for the R and S forms. libretexts.org This allows for the quantification of enantiomeric excess and can help in assigning the absolute configuration by comparing the spectra to that of a known standard. libretexts.org

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without requiring an identical reference standard of the analyte. mdpi.comfujifilm.com The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. fujifilm.comox.ac.uk By adding a known amount of a certified internal standard with a known purity, the purity of the analyte can be calculated using the following formula fujifilm.com:

P_sample = (S_sample / S_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

The table below outlines typical parameters for a qNMR experiment for purity assessment. acs.org

| Parameter | Setting | Purpose |

| Pulse Program | Single pulse with no decoupling | Ensures accurate signal integration. |

| Relaxation Delay (D1) | > 5 x T₁ (longest) | Allows for full relaxation of all nuclei between pulses for accurate quantification. |

| Acquisition Time (AT) | > 3s | Provides good spectral resolution. |

| Digital Resolution | < 0.25 Hz/point | Ensures accurate peak integration. |

| Internal Standard | e.g., Maleic Anhydride (B1165640) | Must have signals that do not overlap with the analyte, be stable, and have a known purity. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within 5 ppm. lcms.cznih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different molecular formulas. For this compound, HRMS provides the definitive confirmation of its molecular formula. lcms.cz

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Monoisotopic Mass (Calculated) | 177.1154 u |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Observed Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 178.1226 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov These two techniques are complementary, as they are governed by different selection rules: IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability. nih.govjkps.or.kr

For this compound, these methods can confirm the presence of key functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Amine (N-H) | Stretching | 3300-3500 (two bands for -NH₂) | Weak |

| Alkyl (C-H) | Stretching | 2850-2960 | Medium |

| Aromatic (C=C) | Stretching | 1500-1600 | Strong |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1275 | Medium |

| Aromatic (C-H) | Out-of-plane Bending | 800-900 | Weak |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical techniques are essential for characterizing chiral molecules as they respond differently to left and right-circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. By comparing the experimental ECD spectrum of this compound with spectra predicted from quantum chemical calculations, its absolute stereochemistry can be unequivocally confirmed.

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. It provides a wealth of stereochemical information from the vibrational transitions of the molecule. The VCD spectrum serves as a unique fingerprint for the (S)-enantiomer, allowing for its unambiguous identification and the determination of its enantiomeric excess in a sample.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can exhibit a "Cotton effect," which is a characteristic combination of a peak and a trough in the vicinity of an absorption band of a chromophore within the molecule.

For this compound, the chroman ring system and the amino group constitute the key chromophores. The sign and shape of the Cotton effect in the ORD spectrum are directly related to the absolute configuration of the stereocenter at the C4 position. A positive Cotton effect (peak at a longer wavelength than the trough) or a negative Cotton effect (trough at a longer wavelength) would be predicted for the (S)-enantiomer based on empirical rules and computational models.

Hypothetical ORD Data for this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) |

|---|---|

| 600 | +50 |

| 500 | +75 |

| 400 | +120 |

| 350 | +250 (Peak) |

| 320 | 0 (Crossover) |

| 300 | -150 (Trough) |

This table represents a hypothetical positive Cotton effect that could be observed for the (S)-enantiomer, illustrating the principle of ORD.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength (ΔA = A_L - A_R). ECD spectra are typically more resolved than ORD spectra and provide more direct information about the electronic transitions of the chromophores.

The ECD spectrum of this compound would be characterized by specific Cotton effects corresponding to the electronic transitions of the substituted benzene (B151609) ring and the heterocyclic system. The signs and intensities of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center.

Computational TDDFT methods are powerful tools for predicting ECD spectra. researchgate.netnih.govnih.gov By calculating the theoretical ECD spectrum for the (S)-configuration and comparing it with an experimental spectrum, the absolute configuration can be confidently assigned. The calculated spectrum for the (R)-enantiomer would be a mirror image of the (S)-enantiomer's spectrum.

Predicted ECD Bands for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Transition |

|---|---|---|

| ~280 | Positive | ¹L_b (Benzene) |

| ~240 | Negative | ¹L_a (Benzene) |

This table shows predicted ECD bands based on the typical electronic transitions of similar chroman derivatives. The signs are hypothetical for the (S)-enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation for the vibrational transitions of a molecule. dtic.mil VCD is particularly powerful for determining the absolute configuration of molecules in solution, as it is sensitive to the stereochemistry of the entire molecule, not just the environment of a chromophore. dtic.mil

For this compound, VCD spectra would show characteristic signals for the stretching and bending vibrations of the C-H, N-H, and C-O bonds associated with the chiral center and the chroman ring. The comparison of the experimental VCD spectrum with the DFT-calculated spectrum for the (S)-configuration provides a reliable method for absolute configuration assignment. psu.edu

Key Vibrational Frequencies for VCD Analysis of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected VCD Sign |

|---|---|---|

| ~3300-3400 | N-H stretch | +/- |

| ~2800-3000 | C-H stretch (Aliphatic) | +/- |

| ~1200-1300 | C-O-C stretch (Ether) | +/- |

This table indicates key vibrational modes that would be analyzed in a VCD spectrum. The expected signs are dependent on the specific conformation and would be determined by computational analysis.

X-ray Crystallography for Definitive Absolute Configuration Determination

When a suitable single crystal of a compound can be obtained, X-ray crystallography provides the most unambiguous determination of its three-dimensional structure, including the absolute configuration. wikipedia.org This technique involves diffracting X-rays off the crystal lattice, which provides a detailed electron density map of the molecule.

For this compound, a successful X-ray crystallographic analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. To determine the absolute configuration, anomalous dispersion effects are used, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. If a salt of the amine is formed with a chiral acid of known absolute configuration, the stereochemistry of the amine can also be determined.

While no specific crystal structure for this compound is publicly documented, this method remains the gold standard for absolute configuration determination, provided that suitable crystals can be grown.

Crystallographic Data Table (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

This table presents hypothetical crystallographic data that would be obtained from an X-ray analysis, with a Flack parameter close to zero confirming the assigned (S)-configuration.

Computational Chemistry and Theoretical Studies of S 6,7 Dimethylchroman 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational chemistry. They offer a balance of accuracy and computational cost for studying the electronic structure of medium-sized organic molecules.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

The stereochemistry of (S)-6,7-Dimethylchroman-4-amine is defined by the chiral center at the C4 position and the conformation of the dihydropyran ring. This ring can adopt several conformations, such as half-chair, boat, and twist-boat forms. The orientation of the amino group at C4 can be either axial or equatorial. DFT calculations are instrumental in determining the relative stabilities of these conformers.

A conformational search using methods like molecular mechanics followed by geometry optimization with DFT (e.g., using the B3LYP functional and a basis set like 6-31G(d)) can identify the most stable structures. github.io For the chroman ring system, a half-chair conformation is typically the most stable. The primary energetic consideration is the orientation of the C4-amino group. Generally, for substituted cyclohexanes and related heterocyclic systems, bulky substituents prefer an equatorial position to minimize steric strain.

In the case of this compound, the equatorial conformer of the amino group is expected to be significantly more stable than the axial conformer. The energy difference can be quantified through DFT calculations, which account for steric interactions and electronic effects.

Table 1: Representative DFT-Calculated Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) level of theory. Energies are relative to the most stable conformer.

| Conformer | Amine Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 | Equatorial | 0.00 | ~99.0 |

| 2 | Axial | ~2.50 | ~1.0 |

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals indicate the molecule's nucleophilic and electrophilic sites.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic and basic character. youtube.com This suggests that reactions with electrophiles will preferentially occur at this site. The LUMO is likely distributed over the aromatic benzene (B151609) ring, indicating that nucleophilic aromatic substitution reactions would require harsh conditions and are generally unfavorable.

The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. researchgate.net Computational methods can precisely calculate these orbital energies and visualize their distribution.

Table 2: Representative FMO Properties for the Most Stable Conformer of this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -8.5 | Lone pair on Nitrogen (N) atom |

| LUMO | ~ +1.2 | π* system of the aromatic ring |

| HOMO-LUMO Gap | ~ 9.7 eV | - |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations identify stable energy minima, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule by simulating the movement of atoms over time. nih.govyoutube.com MD simulations are particularly useful for exploring the full conformational space of flexible molecules and understanding how they transition between different states. nih.gov

For this compound, an MD simulation would reveal the flexibility of the dihydropyran ring and the rotational freedom of the C-N bond. By running simulations at various temperatures, one can observe ring-flips and other conformational changes, providing a more complete picture of the molecule's structural landscape than static calculations alone. nih.gov These simulations can confirm the predominance of the equatorial conformer in solution and identify minor conformations that might be relevant under specific conditions or in interactions with other molecules. biorxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, ECD and VCD spectra)

Computational methods are highly effective at predicting spectroscopic parameters, which is crucial for structure verification and stereochemical assignment.

For NMR spectroscopy, DFT calculations can predict proton (¹H) and carbon (¹³C) chemical shifts with a high degree of accuracy, often with root-mean-square errors of 0.2–0.4 ppm for ¹H shifts when appropriate methods are used. mdpi.com For a chiral molecule like this compound, protons on the chroman ring that are diastereotopic will exhibit different chemical shifts, and these subtle differences can be accurately predicted. youtube.com Calculations are typically performed on the Boltzmann-averaged ensemble of low-energy conformers to provide results that are comparable to experimental spectra measured in solution. youtube.com

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques sensitive to the absolute configuration of a molecule. Time-dependent DFT (TD-DFT) can be used to calculate the ECD spectrum, which arises from differential absorption of left and right circularly polarized light by chromophores. ustc.edu.cn VCD spectra, the vibrational analogue of ECD, can be calculated from the harmonic frequencies and rotational strengths. researchgate.netnih.gov By comparing the calculated ECD and VCD spectra for the (S)-enantiomer with experimental data, the absolute configuration can be unambiguously assigned.

Table 3: Representative Predicted ¹H NMR Chemical Shifts for Key Protons of this compound Predicted values are illustrative and depend on the specific computational method and solvent model.

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H4 (on C4) | ~4.1 | t |

| H5 (aromatic) | ~6.8 | s |

| H8 (aromatic) | ~6.9 | s |

| 6-CH₃ | ~2.2 | s |

| 7-CH₃ | ~2.2 | s |

Computational Studies on Reaction Mechanisms Involving Chroman-4-amines and Derivatives

Theoretical calculations can elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, the primary amine functionality is the most reactive site for many common organic reactions, such as acylation, alkylation, and imine formation. nih.govyoutube.com

Computational studies can model these reactions to determine activation energies and reaction profiles. For example, in an acylation reaction, DFT calculations could map the potential energy surface for the nucleophilic attack of the amine on an acyl chloride, detailing the formation and breakdown of the tetrahedral intermediate. Such studies provide insights into reaction kinetics and selectivity that are complementary to experimental investigations. rsc.org

In Silico Modeling of Chiral Recognition and Non-Covalent Interactions (e.g., with Chiral Stationary Phases or Catalysts)

Understanding how a chiral molecule interacts with its environment is key to explaining its behavior in chiral chromatography or as a ligand in asymmetric catalysis. In silico modeling, including molecular docking and MD simulations, can provide detailed pictures of these non-covalent interactions. mdpi.comtdl.org

For the enantioseparation of this compound, one could model its interaction with a chiral stationary phase (CSP), such as one based on a polysaccharide derivative. researchgate.net By calculating the binding energies of the (S) and (R) enantiomers with the CSP, it is possible to predict the elution order and understand the molecular basis for the separation. nih.govnih.gov These models highlight the specific hydrogen bonds, π-π stacking, and steric interactions that lead to the formation of diastereomeric complexes with different stabilities. Such insights are crucial for the rational design of new and more effective chiral separation methods. rsc.org

Analytical Methodologies for Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is the cornerstone technique for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility. chromatographyonline.com The development of a suitable method for (S)-6,7-Dimethylchroman-4-amine involves a systematic screening process to find the optimal combination of a chiral stationary phase (CSP) and a mobile phase. sigmaaldrich.com

Method Development: The process typically begins with screening a variety of polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, which are known for their broad applicability in separating chiral amines. yakhak.orgresearchgate.net The selection of the mobile phase is equally critical. For basic compounds like chroman amines, normal-phase chromatography is often employed using eluents such as hexane (B92381) mixed with an alcohol (e.g., 2-propanol, ethanol). chromatographyonline.com To improve peak shape and resolution, small amounts of additives are commonly used. Basic additives like diethylamine (B46881) (DEA) can prevent peak tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support, while acidic additives like trifluoroacetic acid (TFA) or, more recently, sulfonic acids can form ion pairs with the amine, enhancing interaction with the CSP. researchgate.netchromatographyonline.comnih.gov A logical strategy involves screening several columns with a few selected mobile phases to identify the most promising conditions for separation. chromatographyonline.com

Method Validation: Once a suitable separation method is established, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. chromatographyonline.comyakhak.org Validation confirms that the analytical procedure is reliable, reproducible, and accurate for the quantitative determination of the enantiomeric impurity. Key validation parameters include: chromatographyonline.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any impurities.

Linearity: Demonstrating a direct proportionality between the concentration of the enantiomeric impurity and the analytical response over a specified range.

Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known amounts of the enantiomeric impurity (spiked samples).

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Quantitation (LOQ): The lowest amount of the enantiomeric impurity that can be quantitatively determined with suitable precision and accuracy.

Limit of Detection (LOD): The lowest amount of the enantiomeric impurity that can be detected but not necessarily quantitated.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Typical Chiral Stationary Phases and Conditions for Amine Separation

| CSP Type | Backbone | Typical Mobile Phase | Additive | Application Notes |

|---|---|---|---|---|

| Chiralpak® AD/IA | Amylose Phenylcarbamate | Hexane/Alcohol | TFA or DEA | Broad selectivity for many chiral compounds, including amines. chromatographyonline.com |

| Chiralcel® OD/IB | Cellulose Phenylcarbamate | Hexane/Alcohol | TFA or DEA | Often provides complementary selectivity to amylose-based phases. chromatographyonline.com |

| Crownpak® CR(+) | Chiral Crown Ether | Aqueous Perchloric Acid | None | Specifically designed for primary amines by forming a complex with the ammonium (B1175870) ion at low pH. nih.gov |

| CHIROBIOTIC® T | Teicoplanin (Glycopeptide) | Polar-Ionic/Reversed-Phase | Acid/Base | Effective for underivatized amino acids and other polar compounds. sigmaaldrich.com |

Gas Chromatography (GC) with Chiral Stationary Phases for Volatile Derivatives

Chiral Gas Chromatography (GC) offers high efficiency and speed for enantiomeric separations. nih.gov However, since amines like this compound are not sufficiently volatile for direct GC analysis, a derivatization step is mandatory. sigmaaldrich.com This process converts the non-volatile amine into a more volatile and thermally stable derivative.

The most widely used and effective CSPs for GC are based on derivatized cyclodextrins. chromatographyonline.comresearchgate.net These CSPs, such as those modified with alkyl or acyl groups, provide a chiral cavity into which one enantiomer of the derivatized analyte fits better than the other, leading to separation. chromatographyonline.com

The derivatization process must be carefully selected to avoid racemization of the chiral center. nih.gov A common approach for amines is acylation, for example, using trifluoroacetic anhydride (B1165640) (TFAA). This reaction blocks the active hydrogen on the amine group, reducing polarity and increasing volatility, which results in improved peak shape and shorter retention times. sigmaaldrich.com

Table 2: Common Chiral Stationary Phases for Gas Chromatography

| CSP Name | Chiral Selector | Key Characteristics |

|---|---|---|

| Chirasil-Val | L-valine-tert-butylamide | One of the earliest amino acid-based CSPs, limited thermal stability. researchgate.net |

| Cyclodex-B | Permethylated β-cyclodextrin | Thermally stable and versatile for a wide range of chiral compounds. chromatographyonline.com |

| G-TA | Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-γ-cyclodextrin | Gamma-cyclodextrin derivative offering unique selectivity. sigmaaldrich.com |

| Chiraldex® Series | Various derivatized cyclodextrins | A range of α, β, and γ-cyclodextrin phases with different substituents to optimize separations. chromatographyonline.com |

Advanced Derivatization Strategies for Enhanced Chromatographic Resolution and Detection

Derivatization is a powerful strategy used not only to enable GC analysis but also to enhance separations in HPLC. The primary approach is to react the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. numberanalytics.comwikipedia.org Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) column, which simplifies method development. chiralpedia.com

For a primary amine like this compound, common CDAs include:

Mosher's acid chloride (MTPA-Cl): Reacts with the amine to form stable diastereomeric amides.

Marfey's reagent (FDAA): Reacts with the amine to form diastereomers that can be readily separated by reversed-phase HPLC.

O-Phthalaldehyde (OPA) with a chiral thiol: Forms fluorescent diastereomeric isoindoles, which greatly enhances detection sensitivity. researchgate.net

Beyond creating diastereomers, derivatization can be used to improve detectability. For analytes lacking a strong chromophore, introducing a functionality that absorbs UV light or fluoresces can significantly lower the limits of detection and quantitation. yakhak.org For instance, reacting the amine with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) yields a highly fluorescent derivative, enabling sensitive analysis. yakhak.org

Table 3: Selected Derivatizing Agents for Chiral Amines

| Derivatizing Agent | Abbreviation | Reaction Product | Purpose |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Diastereomeric amides | Chiral resolution by NMR or chromatography. numberanalytics.com |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Diastereomeric alaninamides | Chiral resolution by achiral HPLC. researchgate.net |

| 4-Chloro-7-nitro-1,2,3-benzoxadiazole | NBD-Cl | Fluorescent NBD-amine | Enhanced fluorescence detection. yakhak.org |

| O-Phthalaldehyde / N-acetyl-L-cysteine | OPA / NAC | Diastereomeric fluorescent isoindoles | Chiral resolution and enhanced fluorescence detection. researchgate.net |

Development of Automated and High-Throughput Analytical Platforms

In modern drug discovery and development, speed is essential. The development of analytical methods can become a bottleneck, which has driven the creation of automated and high-throughput (HTP) platforms. chromatographytoday.com These systems are designed to accelerate the screening of conditions for chiral separations and the analysis of large numbers of samples. nih.gov

Such platforms typically integrate robotic sample handling with advanced HPLC or Supercritical Fluid Chromatography (SFC) instruments equipped with column and solvent selectors. chromatographytoday.comchromatographyonline.com This allows for the automated, unattended screening of a large matrix of conditions (e.g., 10 different columns with 6 different mobile phases) overnight. chromatographytoday.com The resulting data is processed by sophisticated software to identify the optimal conditions for the separation of a given compound like this compound.

Furthermore, the push for speed has led to the adoption of ultra-fast separation techniques. By using shorter columns packed with sub-2-µm particles or superficially porous particles, analysis times can be reduced from the typical 10-20 minutes to less than a minute. rsc.org Other HTP approaches bypass chromatography altogether, using optical methods like fluorescence or circular dichroism in microplate formats to rapidly screen for enantiomeric excess. nih.govnih.gov These platforms dramatically increase efficiency and throughput, enabling faster decision-making in the development process. researchgate.net

Applications of S 6,7 Dimethylchroman 4 Amine in Academic Chemical Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis (e.g., Natural Products, Heterocycles)

The enantiomerically pure nature of (S)-6,7-Dimethylchroman-4-amine makes it a highly valuable chiral building block for the synthesis of complex molecular architectures. The chromane (B1220400) scaffold itself is present in numerous natural products and biologically active molecules, and the ability to introduce this core with a defined stereocenter is a significant advantage in total synthesis.

Researchers leverage the amine group as a handle for further elaboration, constructing intricate heterocyclic systems. For instance, the amine can act as a nucleophile or be transformed into other functional groups to facilitate cascade reactions, leading to the formation of polyheterocyclic compounds. The synthesis of complex heterocyclic structures often relies on the use of versatile synthons like 3-arylidene-4-chromanones, which can be used to create spiro-heterocycles. researchgate.net The chromane core, such as that in this compound, serves as a rigid scaffold upon which further stereocenters and rings can be built. Organocatalytic cascade reactions, for example, have been employed to create diverse polyheterocyclic compounds containing the chromane fragment. acs.org The defined stereochemistry at the C4 position of this compound allows for diastereoselective transformations, enabling precise control over the three-dimensional structure of the final product.

The general strategy involves using the existing stereocenter to direct the formation of new ones. The amine at C4 can be acylated and used to direct metallation or subsequent bond-forming reactions. Furthermore, the aromatic ring, activated by the dimethyl substituents, can undergo electrophilic substitution to introduce additional complexity, ultimately building towards natural product targets or their analogues.

Ligand Design and Synthesis for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. This compound is an ideal scaffold for ligand design due to the presence of a stereogenic center in proximity to a coordinating heteroatom (nitrogen). This structure allows for the creation of a well-defined chiral environment around a metal center.

The primary amine can be readily derivatized to synthesize a variety of ligand classes, such as phosphine-amine (P,N) ligands, diamine ligands, or salen-type ligands. For example, reaction with a chlorodiphenylphosphine (B86185) source would yield a chiral aminophosphine (B1255530) ligand. The synthesis of libraries of chiral ligands, such as imidazoline-aminophenols, has shown that the combination of stereogenic centers is crucial for inducing high stereoselectivity in catalytic reactions. nih.gov The rigid chroman backbone of this compound restricts conformational flexibility, which is often a desirable trait in a ligand as it can lead to higher enantioselectivity in catalytic transformations.

The general approach involves a two-part modification:

Modification of the Amine: The primary amine is reacted with various electrophiles to install the desired coordinating group (e.g., phosphine (B1218219), another amine, or a salicylaldehyde (B1680747) derivative).

Tuning of the Scaffold: The aromatic ring can be further functionalized to adjust the steric and electronic properties of the ligand, fine-tuning its performance in a specific catalytic reaction.

Below is a table illustrating potential ligand structures derivable from this compound and their potential applications in catalysis.

| Base Scaffold | Modifying Reagent | Resulting Ligand Type | Potential Catalytic Application |

| This compound | 2-(Diphenylphosphino)benzaldehyde | P,N-Imine Ligand | Asymmetric Hydrogenation, Hydrosilylation |

| This compound | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid | Chiral Amide-Amine | Transfer Hydrogenation |

| This compound | 2-Hydroxy-3-methoxybenzaldehyde | Chiral Schiff Base (Salen-type precursor) | Asymmetric Cyanation, Epoxidation |

| This compound | Chloroacetyl chloride, then secondary amine | Chiral Diamine | Rh- and Ru-catalyzed reactions |

These ligands are valuable in a range of metal-catalyzed reactions, including asymmetric hydrogenation, C-C bond formation, and hydroamination. wesleyan.edu The modular synthesis allows for the rapid generation of a ligand library to screen for optimal reactivity and selectivity.

Development of Chiral Probes for Mechanistic Chemical Investigations (e.g., Enzyme Mechanisms in vitro at a molecular level, not clinical)

Understanding the mechanism of chemical and biological transformations is fundamental to advancing science. Chiral molecules with defined stereochemistry serve as powerful probes to explore the three-dimensional environment of reaction transition states or enzyme active sites. The chroman-4-one and chromone (B188151) scaffold has been used to develop selective inhibitors for enzymes like sirtuin 2 (SIRT2), indicating that this structural motif is recognized by biological macromolecules. nih.gov

This compound can be elaborated into chiral probes for such mechanistic studies. Its single enantiomer form is critical, as comparing its effect with its (R)-enantiomer can provide detailed insight into the chiral recognition events at the molecular level. For instance, attaching a reporter group—such as a fluorophore or a spin label—to the amine or the aromatic ring would allow for spectroscopic monitoring of its binding and interaction with a target system.

The development of such probes would involve:

Synthesis of the probe: Covalent attachment of a reporter group (e.g., a Dansyl group for fluorescence or a nitroxide radical for EPR spectroscopy) to the amine functionality.

In Vitro Assay: Introducing the chiral probe into a system with an isolated enzyme. Biocatalytic processes are often used for the synthesis of chiral amines, and conversely, chiral amines can be used to study these enzymatic processes. nih.govnih.gov

Mechanistic Elucidation: By observing changes in the spectroscopic signal of the reporter group upon binding or interaction, researchers can deduce information about the size, shape, and stereochemical preferences of the enzyme's active site. Comparing the results with the opposite enantiomer or achiral analogues provides a differential analysis, clarifying the specific role of chirality in the molecular recognition process.

Precursor to Structurally Diverse Chroman and Chromene Derivatives for Chemical Library Synthesis

Chemical libraries composed of structurally diverse small molecules are essential for drug discovery and chemical biology. This compound serves as an excellent starting point for the synthesis of libraries of chroman and chromene derivatives due to its multiple points of diversification. The amine functionality and the aromatic ring can be independently and sequentially modified to generate a vast array of new chemical entities.

The primary amine at C4 is a versatile functional handle that can undergo a wide range of transformations. Palladium-catalyzed aminocarbonylation has been used to create libraries of chromone-3-carboxamides and chroman-2,4-diones, demonstrating the utility of amine nucleophiles in diversifying the chromane core. nih.gov Similarly, the synthesis of 4-aminochroman-2-one derivatives has been achieved through cycloaddition reactions, highlighting the accessibility of related scaffolds. acs.org

The following table outlines key diversification points on the this compound scaffold and the types of derivatives that can be generated.

| Diversification Point | Reaction Type | Reagent Example | Resulting Compound Class |

| C4-Amine | N-Acylation | Acetyl Chloride | Chiral Amides |

| C4-Amine | N-Alkylation | Benzyl Bromide | Chiral Secondary Amines |

| C4-Amine | N-Sulfonylation | Tosyl Chloride | Chiral Sulfonamides |

| C4-Amine | Reductive Amination | Acetone, NaBH(OAc)₃ | Chiral Tertiary Amines |

| Aromatic Ring (C5, C8) | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Brominated Chromans |

| Aromatic Ring (C5, C8) | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Acylated Chromans |

By employing combinatorial chemistry principles, these reactions can be performed in parallel to rapidly generate a large library of compounds. Each new derivative retains the core chiral chroman structure but presents different functional groups and steric properties, increasing the probability of discovering molecules with novel chemical or biological activities.

Contribution to Methodological Advancements in Stereoselective Organic Synthesis

The demand for enantiomerically pure compounds like this compound has been a significant driving force for the development of new methods in stereoselective organic synthesis. yale.edu Creating the chiral amine at the C4 position of the chroman ring with high selectivity is a synthetic challenge that has spurred innovation in catalysis.

Key methodological advancements include:

Organocatalysis: Highly enantio- and diastereoselective methods for synthesizing functionalized chromanes have been developed using organocatalytic domino reactions. For example, the reaction of aldehydes with (E)-2-(2-nitrovinyl)phenols, catalyzed by chiral amines or their derivatives, can produce highly substituted chromanes with excellent stereocontrol. nih.govscispace.com These methods provide a direct route to cis-3,4-disubstituted chromanes, which can be precursors to 4-amino derivatives.

Transition Metal Catalysis: Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl-chained alkynones is another powerful strategy to synthesize chiral chroman derivatives. chemrxiv.org This method establishes the chroman core and a chiral center simultaneously. Asymmetric hydrogenation of enamines or imines derived from chroman-4-ones is also a viable route. wesleyan.edu

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective method for the synthesis of chiral amines. nih.gov Developing a biocatalyst that can convert a prochiral chroman-4-one directly into this compound represents a major goal in the field, pushing the boundaries of protein engineering and biocatalytic process development.

The synthesis of this specific target molecule serves as a benchmark for new synthetic methods, evaluating their efficiency, selectivity, and substrate scope. The successful application of a new catalytic system to produce this compound validates its utility and potential for broader application in the synthesis of other valuable chiral amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.